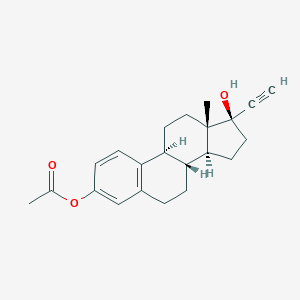

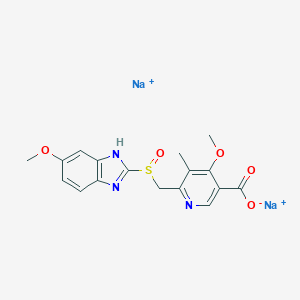

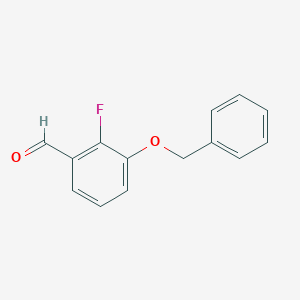

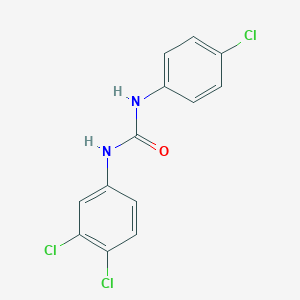

![molecular formula C11H13F3N2O B027957 N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 39235-51-3](/img/structure/B27957.png)

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Übersicht

Beschreibung

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (NFMPA) is a widely used compound in the fields of scientific research, due to its wide range of applications. NFMPA has a variety of uses, from being used in synthetic organic chemistry to being used in biochemical and physiological experiments. NFMPA is also a versatile compound that can be used in a variety of ways, making it a great choice for researchers.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Agent in Prostate Cancer Treatment

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide: is a key compound in the synthesis of Flutamide , a nonsteroidal antiandrogen drug used in the treatment of prostate cancer . Flutamide acts by binding to androgen receptors and inhibiting the action of testosterone, thereby slowing the growth of cancer cells.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, this compound is utilized in the development of chromatographic methods for resolving Flutamide and its metabolites. These methods are crucial for the quantitative analysis of the drug in pure form, human urine, and plasma samples, following FDA guidelines for bio-analytical method validation .

Pharmacokinetics: Metabolite Synthesis and Analysis

The compound is instrumental in synthesizing and structurally confirming metabolites of Flutamide, such as 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) , which are essential for understanding the pharmacokinetics and metabolism of Flutamide .

Agrochemical Industry: Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines, derived from compounds like N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide , are used as a key structural motif in active agrochemical ingredients. These compounds protect crops from pests and have been incorporated into over 20 new agrochemicals .

Material Science: Altering Physiochemical Properties

The trifluoromethyl group within this compound is recognized for its role in material science. It can alter various physiochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities, which are pivotal in the development of new materials .

Organic Synthesis: C–F Bond Activation

This compound has garnered attention in organic chemistry for its potential use in C–F bond activation within the CF3 group. This includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Veterinary Medicine: Development of Veterinary Products

Compounds containing the trifluoromethyl group are also used in the veterinary industry. They have been incorporated into veterinary products, enhancing their efficacy and safety profile for treating various animal health conditions .

Environmental Science: Study of Bioaccumulation and Toxicity

The environmental impact of trifluoromethylated compounds, including their bioaccumulation and toxicity, is a significant area of studyN-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide serves as a model compound for understanding these effects, which is crucial for environmental risk assessment .

Wirkmechanismus

Target of Action

Related compounds have been found to target enzymes such as aurora kinase a .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide . For instance, the compound is a solid at room temperature and is insoluble in water but more soluble in organic solvents . These properties can affect how the compound is administered and how it behaves in the body.

Eigenschaften

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKLWQRDMOSOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588326 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

CAS RN |

39235-51-3 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.